molecular formula C20H25N5O B14956348 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide

Cat. No.: B14956348
M. Wt: 351.4 g/mol
InChI Key: ZCXXKKWJQBITOW-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide is a synthetic small molecule characterized by a central butanamide backbone. Its structure includes a 4,6-dimethylpyrimidinyl group linked via an amino moiety and an N-[2-(1H-indol-1-yl)ethyl] substituent. The pyrimidine ring is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleic acid mimicry, while the indole moiety may contribute to receptor binding due to its planar aromatic structure.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-indol-1-ylethyl)butanamide

InChI

InChI=1S/C20H25N5O/c1-15-14-16(2)24-20(23-15)22-10-5-8-19(26)21-11-13-25-12-9-17-6-3-4-7-18(17)25/h3-4,6-7,9,12,14H,5,8,10-11,13H2,1-2H3,(H,21,26)(H,22,23,24)

InChI Key

ZCXXKKWJQBITOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCN2C=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Coupling of Moieties: The pyrimidine and indole moieties are then coupled through a series of reactions involving amination and amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine and indole rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Functional Groups Indole Substitution Reference
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide (Target) C23H26N6O Pyrimidinylamino, butanamide, indol-1-yl 1-position N/A
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide C24H24N6O Carbamimidoyl, benzamide, indol-3-yl 3-position
N1-Butyryl-N4-valeroylsulfamethazine (Compound 38) C22H22N4O4S Sulfonamide, butyryl, valeroyl None
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C14H16N4OS Pyrimidinylsulfanyl, acetamide None

Key Observations :

  • The target compound’s indol-1-yl substitution distinguishes it from analogs like ’s indol-3-yl variant, which may alter π-π stacking interactions with biological targets.
  • The carbamimidoyl linker in introduces rigidity compared to the target’s flexible butanamide chain, which could influence binding kinetics.

Key Observations :

  • Sulfonamide derivatives (e.g., Compound 38 ) are explicitly linked to antitubercular activity, whereas the target compound’s indole-pyrimidine hybrid structure may favor different pathways, such as kinase inhibition.
  • Tubulin inhibitors in (e.g., D.1.8) feature quinoline and ethynyl groups absent in the target, suggesting divergent mechanisms.

Key Observations :

  • High-yield synthesis (96% for Compound 38 ) via acylation reactions suggests scalable routes for the target compound if similar methods are applied.
  • The absence of sulfur in the target may improve solubility compared to sulfonyl or sulfanyl analogs (e.g., ).

Stereochemical and Fluorination Considerations

  • highlights stereoisomerism in butanamide derivatives (e.g., compounds m, n, o), emphasizing that chirality impacts bioactivity. The target compound’s lack of reported stereocenters simplifies synthesis but may limit selectivity.
  • Perfluorinated butanamides (e.g., ) exhibit extreme hydrophobicity, whereas the target’s non-fluorinated structure likely enhances metabolic stability and reduces environmental persistence.

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